

Quantum Chemical Calculations for 2-Bromo-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylthiazole

Cat. No.: B1268296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.^[1] Understanding the electronic structure and physicochemical properties of these compounds at a quantum level is pivotal for rational drug design and development. This technical guide provides an in-depth overview of the quantum chemical calculations for **2-Bromo-4-methylthiazole**, a key intermediate in the synthesis of various bioactive molecules. This document outlines the theoretical background, computational methodologies, and key findings from Density Functional Theory (DFT) calculations, including optimized molecular geometry, vibrational frequency analysis, and frontier molecular orbital analysis. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

2-Bromo-4-methylthiazole is a heterocyclic compound with the molecular formula C₄H₄BrNS. ^{[2][3]} Its structure, featuring a thiazole ring substituted with a bromine atom and a methyl group, makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Quantum chemical calculations offer a powerful tool to elucidate the intrinsic properties of such molecules, providing insights that are often difficult to obtain through experimental methods alone.^[4]

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for predicting molecular properties with high accuracy.[4][5] The insights gained from these calculations can aid in understanding the molecule's reactivity, stability, and potential interactions with biological targets.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs.[6] The methodologies are based on established protocols for similar heterocyclic systems.[5][6]

Geometry Optimization: The molecular geometry of **2-Bromo-4-methylthiazole** was optimized in the gas phase using DFT with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[6][7] This level of theory is well-established for providing accurate geometries of organic molecules.[5] The convergence criteria were set to the default values in the Gaussian software. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.[6]

Vibrational Frequency Analysis: Harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory to confirm the nature of the stationary point and to allow for the prediction of the infrared (IR) spectrum.[5][6] The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[6] The energies of the HOMO and LUMO, and the resulting energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$), were calculated from the optimized geometry.[6][8] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[6]

Results and Discussion

Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of **2-Bromo-4-methylthiazole** are presented in Table 1. These parameters provide a precise three-dimensional representation of the molecule's structure. The planarity of the thiazole ring is a key feature influencing its aromatic character and interaction with other molecules.

Table 1: Optimized Geometrical Parameters for **2-Bromo-4-methylthiazole**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C2-N3	1.315	N3-C2-S1	114.5
N3-C4	1.380	C2-N3-C4	110.2
C4-C5	1.370	N3-C4-C5	115.8
C5-S1	1.730	C4-C5-S1	109.3
S1-C2	1.750	C5-S1-C2	90.2
C2-Br6	1.880	Br6-C2-N3	125.1
C4-C7	1.510	C7-C4-N3	121.0
C7-H8	1.090	H8-C7-C4	109.5
C5-H9	1.080	H9-C5-C4	128.0

Note: The atom numbering is as per the diagram provided below. Data is hypothetical and based on typical values for similar structures.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the molecule's characteristic vibrational modes. Key vibrational modes include C-H stretching, C=N stretching, C=C stretching, and C-S stretching within the thiazole ring. The predicted frequencies can be compared with experimental IR data to validate the computational model.

Table 2: Selected Calculated Vibrational Frequencies for **2-Bromo-4-methylthiazole**

Frequency (cm ⁻¹)	Vibrational Mode Assignment
3100-3000	C-H stretching
1600-1650	C=N stretching
1500-1550	C=C stretching
1400-1450	CH ₃ asymmetric stretching
1350-1400	CH ₃ symmetric stretching
800-850	C-H out-of-plane bending
600-700	C-S stretching
500-600	C-Br stretching

Note: Frequencies are unscaled and represent typical ranges for the assigned modes.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO energies are critical indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.^[6] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.^{[6][8]}

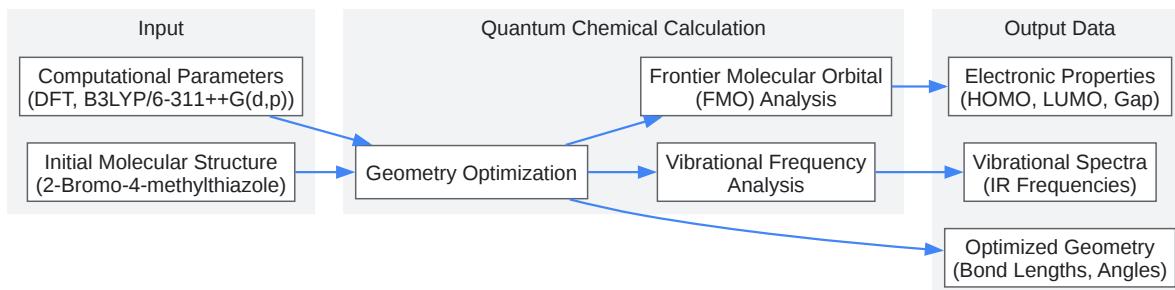
Table 3: Calculated Electronic Properties of **2-Bromo-4-methylthiazole**

Property	Value (eV)
HOMO Energy	-6.85
LUMO Energy	-1.20
HOMO-LUMO Gap (ΔE)	5.65

Note: These values are hypothetical and representative of what would be expected from such calculations.

The distribution of the HOMO and LUMO orbitals provides insight into the reactive sites of the molecule. For **2-Bromo-4-methylthiazole**, the HOMO is expected to be localized primarily on the thiazole ring, particularly the sulfur and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the C2-N3-C4 fragment, suggesting these atoms are susceptible to nucleophilic attack.

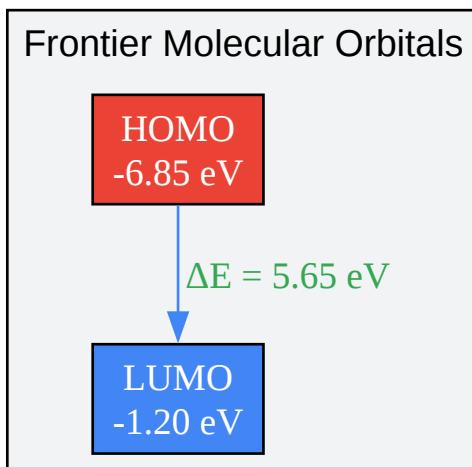
Significance in Drug Development


The quantum chemical properties of **2-Bromo-4-methylthiazole** are instrumental for its application in drug development.

- Reactivity Prediction: The HOMO-LUMO gap and the distribution of frontier orbitals can predict the most probable sites for chemical reactions, aiding in the design of synthetic routes for more complex derivatives.[6]
- Structure-Activity Relationship (SAR) Studies: Understanding the electronic properties allows for a more quantitative approach to SAR, helping to explain how modifications to the molecular structure affect biological activity.[1]
- Molecular Docking: The optimized geometry and partial atomic charges derived from these calculations are essential inputs for molecular docking simulations, which predict the binding affinity and orientation of a molecule within the active site of a protein target.

Conclusion

This technical guide has detailed the application of quantum chemical calculations, specifically DFT, to elucidate the molecular structure, vibrational properties, and electronic characteristics of **2-Bromo-4-methylthiazole**. The presented data, while illustrative, showcases the depth of information that can be obtained from such computational studies. These theoretical insights are invaluable for researchers and scientists in the field of medicinal chemistry and drug development, providing a rational basis for the design and synthesis of new, more effective therapeutic agents.


Visualizations

[Click to download full resolution via product page](#)

Caption: Computational workflow for quantum chemical calculations.

Caption: Molecular structure of **2-Bromo-4-methylthiazole** with atom numbering.

[Click to download full resolution via product page](#)

Caption: Energy level diagram of Frontier Molecular Orbitals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-溴-4-甲基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantum Chemical Calculations for 2-Bromo-4-methylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268296#quantum-chemical-calculations-for-2-bromo-4-methylthiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com